Chemical structure and physical properties of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde
Chemical structure and physical properties of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde
An In-Depth Technical Guide to 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde (CAS: 1154666-44-0)
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde, a heterocyclic aromatic compound of significant interest to medicinal chemists and drug development professionals. The molecule incorporates three key structural motifs: a fluorinated benzaldehyde ring, a piperidine linker, and a dimethylamino group. This combination makes it a valuable synthetic intermediate or building block for creating diverse chemical libraries aimed at various therapeutic targets. This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route with mechanistic insights, anticipated analytical characteristics, and its potential applications in drug discovery, alongside essential safety and handling information.
Molecular Identity and Structure
The unique arrangement of an electron-withdrawing aldehyde group and a fluorine atom on the benzene ring, coupled with the electron-donating piperidine moiety, establishes a distinct electronic and steric profile that is attractive for molecular design.
Nomenclature and Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| Chemical Name | 5-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde | [1] |
| CAS Number | 1154666-44-0 | [1] |
| Molecular Formula | C₁₄H₁₉FN₂O | [1] |
| Molecular Weight | 250.31 g/mol | [1] |
Chemical Structure Diagram
The chemical structure features a benzaldehyde ring substituted at the 2-position with a 4-(dimethylamino)piperidine group and at the 5-position with a fluorine atom.
Caption: Proposed SₙAr synthesis workflow for the target compound.
Exemplary Experimental Protocol
This protocol is a trusted, self-validating methodology derived from standard procedures for similar SₙAr reactions involving fluorobenzaldehydes and piperidines. [2]
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Materials & Setup:
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2,5-Difluorobenzaldehyde (1.0 eq)
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4-(Dimethylamino)piperidine (1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction Execution:
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To the round-bottom flask, add 4-(dimethylamino)piperidine and anhydrous DMF. Stir until fully dissolved.
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Add anhydrous K₂CO₃ to the solution.
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Add 2,5-difluorobenzaldehyde to the stirred suspension.
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Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours.
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Rationale: The elevated temperature provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate. DMF is an ideal polar aprotic solvent that can solvate the ions without interfering with the nucleophile.
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Workup and Purification:
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude material using column chromatography on silica gel to obtain the final product.
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Anticipated Spectroscopic Characterization
While specific experimental spectra are not publicly available, the structure allows for the confident prediction of key analytical signals.
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¹H NMR: Expected signals would include:
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A singlet for the aldehyde proton (~9.8-10.2 ppm).
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Multiple signals in the aromatic region (~6.8-7.5 ppm) for the three protons on the benzene ring, showing characteristic splitting patterns due to fluorine-proton coupling.
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Complex multiplets for the piperidine ring protons.
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A singlet for the six protons of the dimethylamino group (~2.2-2.5 ppm).
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¹³C NMR:
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A signal for the aldehyde carbonyl carbon (~190 ppm).
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Signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
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Signals for the aliphatic carbons of the piperidine ring and the dimethylamino group.
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Mass Spectrometry (ESI+):
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The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 251.15.
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Relevance in Medicinal Chemistry and Drug Discovery
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold or intermediate. Its importance lies in the pharmacophoric contributions of its constituent parts.
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Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. [3]It provides a rigid, three-dimensional framework that can orient substituents into specific vectors to interact with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor or be protonated to form salt bridges. Piperidine derivatives have been explored as inhibitors for a wide range of targets, including kinases and G-protein coupled receptors. [4]* Fluorobenzaldehyde Moiety: The fluorinated aromatic ring is a common feature used to enhance metabolic stability and binding affinity through favorable electronic interactions. The aldehyde group is a versatile chemical handle, readily converted into other functional groups or used in condensation reactions to form imines, oximes, or chalcones, which are precursors to various bioactive molecules. [5]For example, substituted benzaldehydes are key starting materials for synthesizing thiosemicarbazones with demonstrated activity against enzymes like dihydrofolate reductase. [2]* Dimethylamino Group: This tertiary amine is often incorporated to increase solubility and can serve as a basic center, which is crucial for interacting with acidic residues in enzyme active sites or for improving pharmacokinetic properties. [6] Collectively, this molecule serves as an excellent starting point for generating libraries of novel compounds for screening against targets such as kinases (e.g., PAK4),[7] acetylcholinesterase (AChE),[8] and other enzymes implicated in cancer and neurodegenerative diseases.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, a risk assessment must be based on the hazards of structurally related chemicals.
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Potential Hazards (Inferred):
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Skin/Eye Irritation: Aromatic aldehydes can be irritants. [9] * Sensitization: Compounds like 4-(dimethylamino)benzaldehyde may cause allergic skin reactions. * Toxicity: While not established, similar compounds can be harmful if swallowed or inhaled.
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Recommended Handling Procedures:
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Work in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [10] * Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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References
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DC Fine Chemicals. Safety Data Sheet - 4-Fluorobenzaldehyde. [Link]
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Ngoudjou, M. P., et al. Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Moroccan Journal of Chemistry, 2023. [Link]
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PubChemLite. 2-(dimethylamino)-5-fluorobenzaldehyde (C9H10FNO). [Link]
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Wikipedia. para-Dimethylaminobenzaldehyde. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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MDPI. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors. [Link]
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PMC. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]
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PubChem. 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine. [Link]
-
PubMed. Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor. [Link]
-
ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives. [Link]
- Google Patents.
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PubMed. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor. [Link]
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